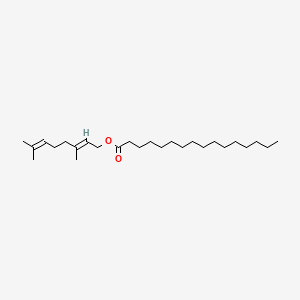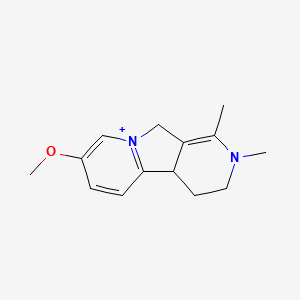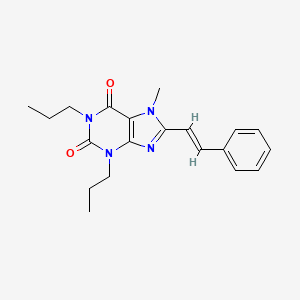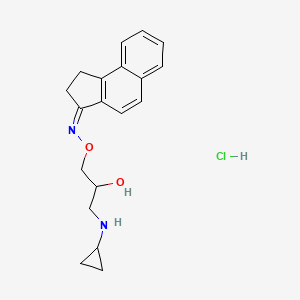
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, (S)-, also known by its Unique Ingredient Identifier (UNII) E254A4KG25, is a chemical compound with the molecular formula C28H60NO6P . This compound is characterized by its complex structure, which includes a phosphorylcholine group, making it a significant molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine involves multiple steps, typically starting with the preparation of the glyceryl backbone. The process includes the esterification of glycerol with octadecanol and ethyl alcohol, followed by the phosphorylation of the resulting intermediate. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-O-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
1-O-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid behavior.
Biology: Employed in the study of cell membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the formulation of various products, including cosmetics and pharmaceuticals, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-O-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine involves its interaction with cell membranes and specific molecular targets. The phosphorylcholine group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. This integration can modulate the activity of membrane-bound proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-O-Octadecyl-2-O-methylglyceryl-3-phosphorylcholine
- 1-O-Octadecyl-2-O-propylglyceryl-3-phosphorylcholine
- 1-O-Octadecyl-2-O-butylglyceryl-3-phosphorylcholine
Uniqueness
1-O-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine is unique due to its specific ethyl substitution at the second position of the glyceryl backbone. This structural feature imparts distinct physicochemical properties, such as solubility and membrane interaction capabilities, which differentiate it from other similar compounds.
Properties
CAS No. |
150283-37-7 |
|---|---|
Molecular Formula |
C28H60NO6P |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
[(2S)-2-ethoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H60NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-32-26-28(33-7-2)27-35-36(30,31)34-25-23-29(3,4)5/h28H,6-27H2,1-5H3/t28-/m0/s1 |
InChI Key |
FSHMOCOVNGAJTL-NDEPHWFRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


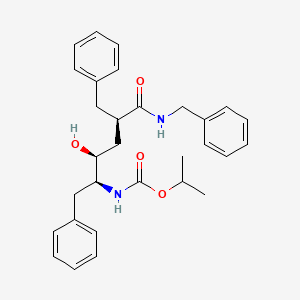
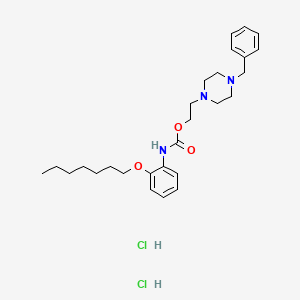
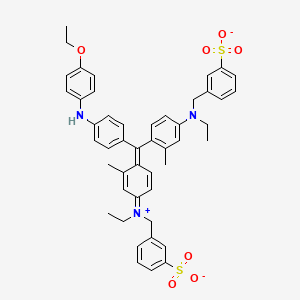
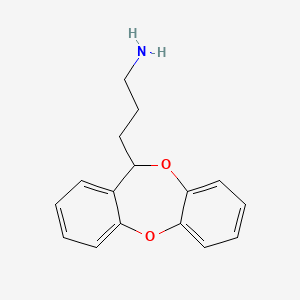

![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)

